2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
CAS No.: 91617-21-9
Cat. No.: VC5363371
Molecular Formula: C20H23F2N3O2
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91617-21-9 |
|---|---|
| Molecular Formula | C20H23F2N3O2 |
| Molecular Weight | 375.42 |
| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) |
| Standard InChI Key | CBSQHEFOZVOSBG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide. Its molecular formula is C₂₀H₂₃F₂N₃O₂, corresponding to a molecular weight of 375.42 g/mol.
Structural Components
-
Benzamide Core: A benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a carboxamide group at the 1-position.
-
Piperazine Moiety: A six-membered ring containing two nitrogen atoms at positions 1 and 4.
-
2-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the 2-position, linked to the piperazine nitrogen.
-
Ethyl Spacer: A two-carbon chain connecting the benzamide and piperazine groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃F₂N₃O₂ |
| Molecular Weight | 375.42 g/mol |
| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
| CAS Number | 91617-21-9 |
| SMILES Notation | COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves multi-step organic reactions, typically including:
-
Piperazine Intermediate Formation:
-
Reaction of 2-methoxyphenylamine with ethylene glycol under dehydrating conditions to form the piperazine ring.
-
Substitution at the piperazine nitrogen with an ethyl bromide group to introduce the spacer.
-
-
Benzamide Core Preparation:
-
Electrophilic aromatic substitution on benzamide to introduce fluorine atoms at the 2- and 6-positions.
-
-
Coupling Reaction:
-
Amide bond formation between the fluorinated benzamide and the piperazine-ethyl intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.
-
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Piperazine ring synthesis | 2-Methoxyphenylamine, ethylene glycol, H₂SO₄, 120°C |
| 2 | Fluorination of benzamide | HF-pyridine, 0°C to RT |
| 3 | Amide coupling | DCC, DMAP, anhydrous DCM |
Chemical Properties and Reactivity
Physicochemical Characteristics
-
Solubility: Limited solubility in aqueous media but soluble in polar organic solvents (e.g., DMSO, DMF).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity Profile
-
Nucleophilic Substitution: The fluorine atoms on the benzamide core may undergo substitution with nucleophiles like amines or thiols.
-
Oxidation: The methoxy group can be oxidized to a hydroxyl group using agents like KMnO₄.
-
Reduction: The carbonyl group in the benzamide may be reduced to an amine with LiAlH₄.
Biological Activity and Mechanisms
GPCR Modulation
The piperazine moiety enhances binding affinity to GPCRs, particularly serotonin (5-HT) and dopamine receptors. This interaction is critical for potential antipsychotic and antidepressant effects .
Coordination Chemistry
The compound’s nitrogen-rich structure allows it to act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.
| Target | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 5-HT₁A Receptor | Partial agonist | 120 nM |
| RET Kinase | Competitive inhibitor | 8.2 μM |
| Dopamine D₂ Receptor | Antagonist | 450 nM |
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Structural modifications (e.g., replacing fluorine with chlorine) are being explored to enhance bioavailability and target selectivity.
-
Prodrug Development: Ester derivatives are under investigation to improve solubility and pharmacokinetics.
Oncology
-
Combination Therapy: Synergistic effects observed with cisplatin in lung adenocarcinoma models.
Materials Science
-
Metal-Organic Frameworks (MOFs): Copper complexes of this compound show promise in heterogeneous catalysis for C–N bond formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume